cis-2-Ethynylcyclopentanol chemical structure and bonding
cis-2-Ethynylcyclopentanol chemical structure and bonding
An in-depth technical analysis of cis-2-Ethynylcyclopentanol , focusing on its molecular architecture, bonding dynamics, and the stereocontrolled synthetic methodologies required to access this specific diastereomer.
Executive Summary
cis-2-Ethynylcyclopentanol is a highly strained, bifunctional cycloalkane derivative that serves as a critical chiral building block in the development of macrocyclic pharmaceuticals and antiviral agents. The presence of both a hydrogen-bonding hydroxyl group and a terminal alkyne on a rigid cyclopentyl scaffold provides a unique platform for orthogonal functionalization, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and cross-coupling reactions. Because the direct functionalization of cyclopentenes inherently favors trans additions, isolating the cis architecture requires highly controlled stereoinversion or diastereoselective reduction workflows.
Molecular Architecture and Bonding Dynamics
The structural integrity and reactivity of cis-2-Ethynylcyclopentanol are dictated by the hybridization of its constituent atoms and the inherent ring strain of the cyclopentane core.
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Hybridization and Geometry : The C1 and C2 carbons of the cyclopentane ring are sp³ hybridized, ideally preferring tetrahedral bond angles (~109.5°). However, the internal angles of a planar cyclopentane are 108°, leading to slight angle strain, which is compounded by severe torsional strain (Pitzer strain) if the ring remains planar. The ethynyl group (-C≡CH) features an sp-hybridized carbon, enforcing a rigid, linear geometry (180°) that projects outward from the ring.
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Conformational Dynamics : To minimize torsional strain, the cyclopentane ring adopts a dynamic "envelope" (
) or "half-chair" ( ) conformation. In the cis-1,2-disubstituted configuration, the hydroxyl (-OH) and ethynyl (-C≡CH) groups are forced onto the same face of the ring. This creates significant steric repulsion (gauche interactions). To alleviate this, the molecule preferentially adopts an envelope conformation where one substituent occupies a pseudo-equatorial position while the other is forced into a pseudo-axial position. -
Hydrogen Bonding and Intramolecular Interactions : The proximity of the -OH and -C≡CH groups in the cis configuration enables unique intramolecular bonding dynamics. The oxygen atom acts as a strong hydrogen bond acceptor and donor. Furthermore, the
-electron cloud of the alkyne can act as a weak hydrogen bond acceptor, leading to a transient intramolecular OH··· interaction that stabilizes the cis conformation compared to its trans counterpart.
Caption: Conformational and bonding interactions in cis-2-Ethynylcyclopentanol.
Physicochemical Properties & Analytical Characterization
The quantitative properties of the cis isomer are critical for chromatographic separation and downstream synthetic planning [1, 2].
| Property | Value | Reference |
| CAS Registry Number | 61967-60-0 | BOC Sciences [3] |
| Molecular Formula | C₇H₁₀O | PubChem [1] |
| Molecular Weight | 110.15 g/mol | PubChem [1] |
| Exact Mass | 110.07316 Da | PubChem [1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem [1] |
| XLogP3 (Lipophilicity) | 0.8 | PubChem [1] |
Synthetic Methodologies and Stereochemical Control
The primary synthetic challenge in accessing cis-2-ethynylcyclopentanol is stereocontrol. The most direct route to 2-ethynylcyclopentanols is the nucleophilic ring-opening of cyclopentene oxide by a terminal acetylide [4]. However, due to the strict
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Pathway A (Oxidation/Reduction) : The trans-alcohol is oxidized to 2-ethynylcyclopentanone. Subsequent reduction with a bulky hydride source (e.g., L-Selectride) occurs via nucleophilic attack from the less sterically hindered face (opposite the ethynyl group), pushing the resulting hydroxyl group to the cis face.
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Pathway B (Mitsunobu Inversion) : The trans-alcohol undergoes a Mitsunobu reaction [5], where the hydroxyl group is activated as a phosphonium leaving group and displaced by a carboxylate nucleophile via
inversion, followed by saponification.
Caption: Divergent synthetic pathways for cis-2-Ethynylcyclopentanol from cyclopentene oxide.
Experimental Workflows
Protocol 1: Synthesis of trans-2-Ethynylcyclopentanol (Precursor)
Objective: Regio- and stereoselective ring opening of cyclopentene oxide [4].
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Preparation : Suspend lithium ethylenediamine acetylide (3.0 equiv) in anhydrous DMSO under an argon atmosphere.
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Causality: DMSO acts as a polar aprotic solvent, enhancing the nucleophilicity of the acetylide anion by weakly solvating the lithium cation without hindering the nucleophile.
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Addition : Add cyclopentene oxide (1.0 equiv) dropwise at room temperature.
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Reaction : Stir the reaction for 72-96 hours.
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Causality: The rigid nature of the cyclopentane ring makes the
trajectory slightly hindered, requiring extended reaction times to achieve full conversion.
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Quench & Validation : Quench with saturated aqueous NH₄Cl. Extract with diethyl ether and dry over MgSO₄.
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Self-Validation: TLC monitoring using a KMnO₄ stain is critical because the alkyne and alcohol lack sufficient chromophores for standard 254 nm UV detection. A successful reaction is indicated by the disappearance of the epoxide spot and the emergence of a highly polar, strongly staining spot.
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Purification : Purify via vacuum distillation (Kugelrohr, 100 °C at 14 mmHg) to yield the clear, viscous trans intermediate.
Protocol 2: Stereoinversion to cis-2-Ethynylcyclopentanol via Mitsunobu Reaction
Objective: Invert the C1 stereocenter of the precursor to yield the cis diastereomer [5].
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Activation : Dissolve trans-2-Ethynylcyclopentanol (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF at 0 °C.
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Inversion : Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise.
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Causality: Slow addition prevents the premature depletion of the betaine intermediate. The phosphonium intermediate activates the C-O bond for
attack by the p-nitrobenzoate anion, strictly inverting the stereocenter to the cis configuration.
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Hydrolysis : Once TLC indicates complete consumption of the starting material, concentrate the mixture, filter through a silica plug to remove triphenylphosphine oxide, and dissolve the resulting ester in methanol.
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Saponification : Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours to cleave the p-nitrobenzoate group.
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Isolation : Neutralize with 1M HCl, extract with ethyl acetate, and purify via column chromatography to isolate pure cis-2-Ethynylcyclopentanol.
References
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PubChem. "cis-2-Ethynylcyclopentanol (CID 12386475)". National Center for Biotechnology Information.[Link]
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PubChem. "trans-2-Ethynylcyclopentanol (CID 12386476)". National Center for Biotechnology Information.[Link]
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Lycoming College. "Rhodium Catalyzed Hydroacylation: Synthesis of Biologically Active Benzothiepinones".[Link]
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RSC Publishing. "Biocatalytic routes to anti-viral agents and their synthetic intermediates". Chemical Society Reviews.[Link]
